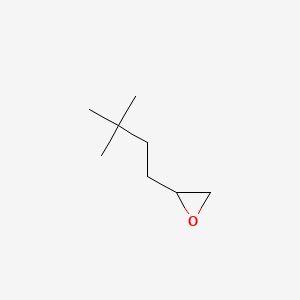
2-(3,3-Dimethylbutyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-Dimethylbutyl)oxirane, also known as (3,3-Dimethylbutyl)oxirane, is an organic compound with the molecular formula C8H16O. It is a member of the oxirane family, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring attached to a 3,3-dimethylbutyl group. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylbutyl)oxirane typically involves the epoxidation of alkenes. One common method is the reaction of 3,3-dimethyl-1-butene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction proceeds as follows:
3,3-Dimethyl-1-butene+m-CPBA→this compound+m-Chlorobenzoic acid
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar epoxidation reactions. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,3-Dimethylbutyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can attack the oxirane ring.
Major Products
Oxidation: Formation of 3,3-dimethylbutane-1,2-diol.
Reduction: Formation of 3,3-dimethylbutanol.
Substitution: Formation of various substituted alcohols or amines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3,3-Dimethylbutyl)oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and as a reactive diluent in coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 2-(3,3-Dimethylbutyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in different chemical transformations and applications. The molecular targets and pathways involved depend on the specific reaction and the context in which the compound is used.
Comparación Con Compuestos Similares
2-(3,3-Dimethylbutyl)oxirane can be compared with other oxiranes such as:
Ethylene oxide: A simpler oxirane with a wide range of industrial applications.
Propylene oxide: Another common oxirane used in the production of polyurethanes.
Styrene oxide: An aromatic oxirane used in the synthesis of pharmaceuticals and polymers.
The uniqueness of this compound lies in its specific structure, which imparts different reactivity and properties compared to other oxiranes. Its bulky 3,3-dimethylbutyl group influences its chemical behavior and applications.
Propiedades
Fórmula molecular |
C8H16O |
|---|---|
Peso molecular |
128.21 g/mol |
Nombre IUPAC |
2-(3,3-dimethylbutyl)oxirane |
InChI |
InChI=1S/C8H16O/c1-8(2,3)5-4-7-6-9-7/h7H,4-6H2,1-3H3 |
Clave InChI |
WAHCIOYRXXNHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC1CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


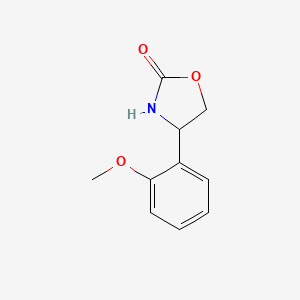
![3-[4-(Propan-2-yl)phenyl]pyrrolidine](/img/structure/B13623693.png)

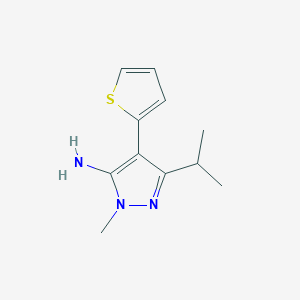
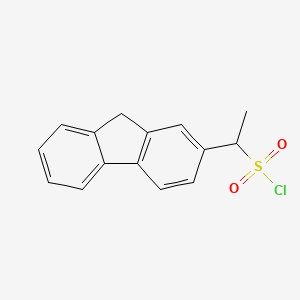
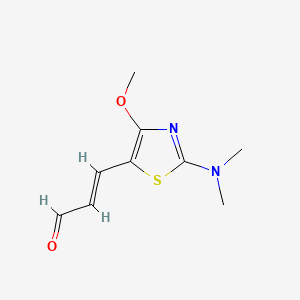
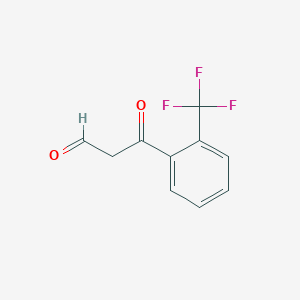

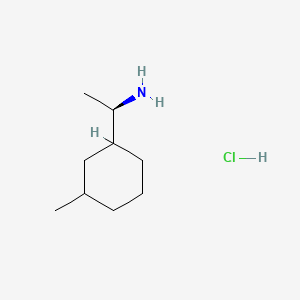
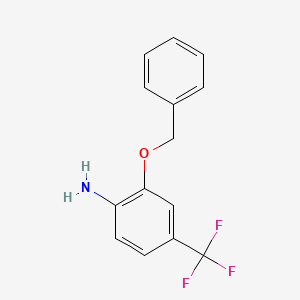
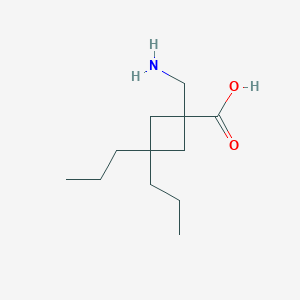
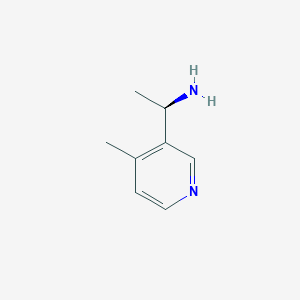

![3-(6-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13623759.png)
